molecular formula C6H10O3 B11831301 (3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol

(3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol

Cat. No.: B11831301
M. Wt: 130.14 g/mol
InChI Key: RCDXYCHYMULCDZ-NOWQFEBASA-N
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Description

(3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol is an organic compound with the molecular formula C6H10O3 It is a hexahydro derivative of furofuran, characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol can be achieved through several methods. One common approach involves the use of hexahydrofuran as a starting material. The process typically includes the following steps:

    Oxidation: Hexahydrofuran is oxidized to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the desired bicyclic structure.

    Reduction: The final step involves the reduction of the intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, stereoselective methods are employed to ensure the production of diastereomerically pure this compound .

Chemical Reactions Analysis

Types of Reactions

(3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can produce various alcohols and ethers.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications
This compound has been studied for its role as an intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of Darunavir, an antiretroviral medication used to treat HIV infection. The structural features of (3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol contribute to its efficacy in enhancing the bioactivity of drug candidates by improving their pharmacokinetic profiles.

Case Study: Darunavir Synthesis
In a study published in the International Journal of Pharmaceutical Sciences and Research, the synthesis pathway of Darunavir was highlighted. The compound serves as a crucial building block that undergoes further chemical transformations to yield the final pharmaceutical product . The efficient synthesis of this compound is essential for maintaining cost-effectiveness and scalability in drug manufacturing.

Organic Synthesis

Synthetic Applications
this compound is utilized as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as esterification and acylation.

Table: Synthetic Reactions Involving this compound

Reaction TypeDescriptionReference
EsterificationFormation of esters by reaction with carboxylic acidsChemical Book
AcylationIntroduction of acyl groups to enhance reactivityPubChem
AlkylationAlkylation reactions for complex molecule formationParchem

Analytical Methods

High Performance Liquid Chromatography (HPLC)
The compound has been analyzed using advanced chromatographic techniques such as High Performance Liquid Chromatography (HPLC). A recent study developed a gradient HPLC method specifically for determining related substances in formulations containing this compound. This analytical approach ensures the purity and quality control of pharmaceutical products containing this compound .

Mechanism of Action

The mechanism of action of (3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol
  • (3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one

Uniqueness

(3aS,6aR)-2,3,3

Biological Activity

The compound (3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol , also known as a key subunit of the HIV protease inhibitor darunavir , has garnered attention for its biological activities. This article discusses its synthesis, biological significance, and potential therapeutic applications.

  • Molecular Formula : C6_6H10_{10}O3_3
  • Molecular Weight : 130.14 g/mol
  • CAS Number : 109789-19-7

Synthesis

The synthesis of this compound has been achieved through various methods, often focusing on enantioselective processes to obtain the desired optical purity. Notably, a method utilizing sugar derivatives as starting materials has been reported, which involves several key synthetic steps:

  • Substrate-Controlled Hydrogenation : Achieves high stereoselectivity.
  • Lewis Acid-Catalyzed Reduction : Converts protected glycofuranosides into the desired alcohol.
  • Baeyer-Villiger Oxidation : Facilitates the formation of the target compound from a tetrahydrofuranyl aldehyde derivative.

These methods have demonstrated efficiency and scalability for producing optically pure forms of the compound suitable for pharmaceutical applications .

Antiviral Properties

The primary biological activity associated with this compound is its role as a precursor in the synthesis of darunavir. Darunavir is a potent inhibitor of the HIV-1 protease enzyme and is used in the treatment of HIV/AIDS. The effectiveness of darunavir has been attributed to the structural features provided by this hexahydrofuro compound .

Darunavir functions by binding to the active site of the HIV protease enzyme, preventing it from cleaving viral polyproteins into functional proteins necessary for viral replication. This inhibition disrupts the life cycle of the virus and reduces viral load in patients .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

  • Enantioselective Synthesis : A study demonstrated an efficient one-step synthesis that achieved a diastereoselectivity ratio of 98:2 using glycolaldehyde and 2,3-dihydrofuran under catalytic conditions .
  • Therapeutic Monitoring : Research has focused on developing high-performance liquid chromatography (HPLC) methods for monitoring related substances in formulations containing darunavir and its intermediates . This is crucial for ensuring quality control in pharmaceutical manufacturing.

Data Table: Biological Activity Summary

Activity Description
AntiviralInhibits HIV-1 protease; used in darunavir synthesis
MechanismBinds to HIV protease active site; prevents viral replication
Therapeutic UseTreatment for HIV/AIDS patients

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol

InChI

InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2/t4-,5?,6+/m0/s1

InChI Key

RCDXYCHYMULCDZ-NOWQFEBASA-N

Isomeric SMILES

C1CO[C@H]2[C@@H]1C(CO2)O

Canonical SMILES

C1COC2C1C(CO2)O

Origin of Product

United States

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